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molecular formula C12H15ClN2O4 B8699559 Diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate CAS No. 143323-63-1

Diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate

Cat. No. B8699559
M. Wt: 286.71 g/mol
InChI Key: PAAONIWPCIPCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420275

Procedure details

In 15 ml of ethanol was dissolved 1.2 g of 2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine, whereto 1.9 g (9 eq.) of reduced iron was added, followed by adding dropwise 7.1 ml of hydrochloric acid. The mixture was stirred at room temperature for 30 minutes. After the solvent was distilled off, the residue was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried. The solvent was distilled off to give an oily product.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
whereto
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]([N+:18]([O-])=O)=[C:4]([CH3:21])[N:3]=1.Cl>C(O)C>[NH2:18][C:5]1[C:4]([CH3:21])=[N:3][C:2]([Cl:1])=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
Cl
Step Two
Name
2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NC(=C(C(=C1C(=O)OCC)C(=O)OCC)[N+](=O)[O-])C
Name
whereto
Quantity
1.9 g
Type
reactant
Smiles
Name
reduced iron
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give an oily product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C(=NC(=C(C1C(=O)OCC)C(=O)OCC)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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